molecular formula C15H16N4O2 B1294062 N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide

N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B1294062
M. Wt: 284.31 g/mol
InChI Key: UBKDAXPSCPELDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C15H16N4O2. It is used primarily in proteomics research and has various applications in scientific research due to its unique chemical structure .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it valuable in various research fields .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[[4-(cyclopropanecarbonylamino)phenyl]methyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-3-4-12)18-13-5-1-11(2-6-13)9-17-15(21)19-8-7-16-10-19/h1-2,5-8,10,12H,3-4,9H2,(H,17,21)(H,18,20)

InChI Key

UBKDAXPSCPELDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)N3C=CN=C3

Origin of Product

United States

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